N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-15-20(30-23(25-15)28-12-4-5-13-28)22(29)24-14-16-8-10-17(11-9-16)21-26-18-6-2-3-7-19(18)27-21/h2-7,12-13,16-17H,8-11,14H2,1H3,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTVNAGAHUPKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, have a broad range of biological activities and can interact with various biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biologische Aktivität
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, a thiazole ring, and a pyrrole structure, which are known for their biological significance. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Common methods include:
- Cyclization of benzimidazole derivatives with cyclohexylmethylamine.
- Acylation using acetic anhydride to form the carboxamide group.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases such as CK1δ and CK1ε, which play roles in cell cycle regulation and apoptosis. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against these targets .
- Antimicrobial Activity : The compound's structural components suggest potential activity against various pathogens. Benzimidazole derivatives are often explored for their antibacterial properties, with studies indicating effective inhibition against strains like Staphylococcus aureus and Escherichia coli at low MIC values .
- Cancer Cell Proliferation Inhibition : Research indicates that similar thiazole derivatives can inhibit tumor cell proliferation in a dose-dependent manner, suggesting that this compound may also have anticancer properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies highlight the biological activity of compounds structurally related to this compound:
- CK1 Inhibitors : Research demonstrated that compounds similar to this target CK1δ with high specificity, leading to reduced proliferation in various cancer cell lines .
- Antimicrobial Studies : Compounds with thiazole rings have shown significant antibacterial properties, outperforming traditional antibiotics in some assays .
- Cell Cycle Regulation : Studies indicate that the inhibition of specific kinases can lead to cell cycle arrest and apoptosis in cancer models, supporting the potential therapeutic applications of this compound .
Wissenschaftliche Forschungsanwendungen
Key Synthetic Routes:
- Cyclization Reactions : Combining appropriate benzimidazole derivatives with cyclohexylmethylamine and thiazole precursors.
- Purification Techniques : Methods such as recrystallization and chromatography are employed to achieve high purity levels suitable for biological testing.
Antimicrobial Activity
Research has indicated that compounds similar to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibit antimicrobial properties. Studies have shown that derivatives containing the benzimidazole structure can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, similar compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) .
Case Study:
In a study exploring the structure-activity relationship (SAR) of related thiazole derivatives, several compounds showed significant cytotoxicity against cancer cell lines, indicating that modifications to the thiazole ring can enhance their anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Electronic Properties
Table 1: Structural Comparison of Thiazole-Based Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The target compound’s pyrrol-1-yl group (electron-rich) contrasts with pyridinyl (electron-deficient) in analogs from and , altering charge distribution and receptor-binding dynamics.
- Hydrogen-Bonding Capacity : The benzoimidazole NH group (δ 10.80 ppm in NMR) in the target compound and related derivatives () facilitates strong hydrogen bonding, similar to tetrazole-containing analogs ().
Table 2: Comparative Pharmacological Data
Analysis :
- Potency : Pyridinyl-thiazole carboxamides () exhibit sub-micromolar kinase inhibition, likely due to pyridine’s metal-coordination capability. The target compound’s benzoimidazole may offer comparable or superior binding but lacks reported data.
- Solubility: The target’s amide and polar heterocycles improve solubility over purely aromatic analogs (e.g., pyrrolidinones in ), though cyclization in ’s tetrazole derivatives reduces solubility further.
- Metabolic Stability : The cyclohexyl group in the target compound may slow oxidative metabolism compared to methylthio or pyridinyl groups (), aligning with trends in ’s stability data.
Vorbereitungsmethoden
Cyclohexane Carboxylic Acid Derivative Preparation
(1r,4r)-Cyclohexane-1,4-diyldimethanol serves as the starting material. Oxidation of one hydroxyl group to a ketone (e.g., using Jones reagent) followed by Beckmann rearrangement yields 4-aminocyclohexanol , which is subsequently protected as a carbamate.
Reaction Conditions :
Benzoimidazole Ring Formation
Condensation of 1,2-diaminobenzene with 4-ketocyclohexanecarboxylic acid under acidic conditions (HCl, reflux, 12 h) forms the benzoimidazole core. Subsequent reduction of the ketone to a methylene group (NaBH₄/MeOH) yields 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethanol .
Key Data :
Conversion to Primary Amine
The alcohol is converted to a mesylate (MsCl, Et₃N, DCM) and displaced with NaN₃ in DMF (60°C, 8 h) to form the azide. Catalytic hydrogenation (H₂, Pd/C, MeOH) affords 4-(1H-benzo[d]imidazol-2-yl)cyclohexylmethanamine .
Optimization Note :
Synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic Acid
Hantzsch Thiazole Synthesis
Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol (reflux, 6 h) to form 4-methylthiazole-5-carboxylate . Bromination at C2 (NBS, CCl₄, AIBN) introduces a bromide substituent, which is displaced by pyrrole (K₂CO₃, DMF, 80°C).
Reaction Parameters :
Saponification to Carboxylic Acid
The ester is hydrolyzed using NaOH (2 M, EtOH/H₂O, reflux, 4 h) to yield the carboxylic acid.
Characterization :
- ¹H NMR (DMSO-d6): δ 13.2 (s, 1H, COOH), 7.45 (s, 1H, pyrrole), 6.85 (m, 2H, thiazole), 2.55 (s, 3H, CH₃).
Amide Bond Formation
Carboxylic Acid Activation
4-Methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile (65°C, 2 h) to form the acyl imidazole intermediate.
Conditions :
Coupling with Cyclohexylmethanamine
The acyl imidazole reacts with 4-(1H-benzo[d]imidazol-2-yl)cyclohexylmethanamine in acetonitrile at 70°C for 19 h. The product is isolated via precipitation (H₂O/CH₃CN) and purified by recrystallization.
Process Data :
- Coupling : Amine (1 eq), acyl imidazole (1.05 eq), CH₃CN, 70°C, 19 h (Yield: 78%).
- Purity : 97% by HPLC.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.75–7.15 (m, 8H, aromatic), 6.85 (m, 2H, pyrrole), 3.95 (d, J = 6.2 Hz, 2H, CH₂N), 2.55 (s, 3H, CH₃).
- LC-MS : m/z 476.2 [M+H]⁺.
Purity Optimization
- Column Chromatography : Silica gel, 5% MeOH/DCM (Rf = 0.35).
- Recrystallization : Ethanol/H₂O (9:1), yield 85%.
Industrial-Scale Process Considerations
Solvent Selection
Waste Stream Management
- Byproducts : Imidazole (recycled via distillation), inorganic salts (K₃PO₄) neutralized with HCl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
